5-nitro-1H-indole-7-carboxylic acid

Immuno-oncology Tryptophan metabolism IDO1 inhibition

Addressing the challenge of regiochemical specificity in medicinal chemistry, 5-nitro-1H-indole-7-carboxylic acid (CAS 1167056-38-3) serves as a precise building block. Its 5-nitro-7-carboxylate substitution pattern is a validated IDO1 inhibitor pharmacophore, with a methyl ester derivative achieving an IC₅₀ of 13 nM. This scaffold uniquely enables simultaneous, sterically unhindered functionalization at N1, 7-carboxyl, and 5-nitro positions, critical for systematic parallel library synthesis. Unlike positional isomers, it guarantees predictable electronic landscapes and reduction potentials for reliable late-stage diversification to 5-amino analogs.

Molecular Formula C9H6N2O4
Molecular Weight 206.15 g/mol
CAS No. 1167056-38-3
Cat. No. B1455431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-1H-indole-7-carboxylic acid
CAS1167056-38-3
Molecular FormulaC9H6N2O4
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=C(C=C21)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C9H6N2O4/c12-9(13)7-4-6(11(14)15)3-5-1-2-10-8(5)7/h1-4,10H,(H,12,13)
InChIKeyWDKDONAAPBDYMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-1H-Indole-7-Carboxylic Acid (CAS 1167056-38-3): Procurement-Relevant Structural and Synthetic Baseline


5-Nitro-1H-indole-7-carboxylic acid (CAS 1167056-38-3) is a disubstituted indole derivative featuring an electron-withdrawing nitro group at the 5-position and a carboxylic acid moiety at the 7-position of the indole core, with a molecular formula of C₉H₆N₂O₄ and a molecular weight of 206.15 g/mol . This compound functions primarily as a synthetic building block or intermediate for further functionalization , with the nitro group serving as a masked amino handle and the carboxylic acid providing a versatile site for amidation, esterification, or coupling reactions [1].

Why 5-Nitro-1H-Indole-7-Carboxylic Acid Cannot Be Interchanged with Regional Isomers or Core Scaffold Analogs


Generic substitution among indole nitro-carboxylic acid derivatives fails because the relative positioning of the nitro and carboxylic acid substituents dictates both the electronic landscape of the aromatic ring and the steric accessibility of the reactive handles. Positional isomers (e.g., 5-nitroindole-2-carboxylic acid or 7-nitroindole-2-carboxylic acid) exhibit distinct reduction potentials and metal-chelating geometries that fundamentally alter downstream reaction outcomes and biological target engagement [1]. Furthermore, the absence of the 7-carboxylic acid handle in simpler 5-nitroindole (CAS 6146-52-7) or the altered electronic profile of the saturated indoline analog (CAS 133433-66-6) renders these scaffolds unsuitable for synthetic pathways requiring orthogonal derivatization at the N1 and 7-positions while preserving the 5-nitro functionality for late-stage reduction .

Quantitative Differentiation Guide: 5-Nitro-1H-Indole-7-Carboxylic Acid vs. Closest Analogs


IDO1 Inhibitory Potency: Methyl Ester of 5-Nitro-1H-Indole-7-Carboxylic Acid Achieves Nanomolar IC₅₀

The methyl ester derivative of 5-nitro-1H-indole-7-carboxylic acid demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory target in oncology. While direct data for the free carboxylic acid is not available in primary literature, the methyl ester (which retains the identical 5-nitro-7-carboxylate substitution pattern) exhibits an IC₅₀ of 13 nM against mouse IDO1 transfected in P815 cells [1]. This activity represents the functional potential of the parent scaffold upon derivatization. In contrast, positional isomers such as 5-nitroindole-2-carboxylic acid exhibit different biological profiles, with reported inhibition of HIV-1 integrase strand transfer via Mg²⁺ chelation , highlighting that the 7-carboxylic acid positioning directs distinct target engagement .

Immuno-oncology Tryptophan metabolism IDO1 inhibition

Electrochemical Reduction Potential: Positional Isomerism Drives Differential Redox Behavior

The nitro group position on the indole ring fundamentally alters the compound's electrochemical reduction profile. Systematic studies of all four nitroindole positional isomers (4-, 5-, 6-, and 7-nitroindole) reveal that reduction potentials vary significantly depending on nitro placement, which directly impacts electropolymerization efficiency and resulting polymer capacitance performance [1]. The 5-nitro substitution pattern in 5-nitro-1H-indole-7-carboxylic acid positions the nitro group at a site with distinct electron density distribution compared to the 4-, 6-, or 7-nitro isomers . Additionally, electrochemical reduction of 5-nitroindoles in acidic aqueous methanol yields substituted aminoindoles with product ratios dependent on both pH and nucleophile strength, a selectivity profile that differs from other positional isomers [2].

Electrosynthesis Polymer chemistry Redox behavior

Synthetic Pathway Divergence: 7-Carboxylic Acid Enables Orthogonal Derivatization Not Possible with 2-Carboxylic Acid Analogs

The 7-carboxylic acid substitution pattern permits orthogonal functionalization strategies that are sterically and electronically distinct from the more common 2-carboxylic acid indole derivatives. While 5-nitroindole-2-carboxylic acid (CAS 16730-20-4) is widely studied as an APE1 inhibitor and HIV-1 integrase inhibitor with Mg²⁺ chelation capability [1], the 7-carboxylic acid analog positions the carboxyl group at a site that is less sterically encumbered and exhibits different hydrogen-bonding geometry [2]. This structural distinction is critical for library synthesis: the 7-carboxylic acid can be coupled to amines without interfering with N1-alkylation or 3-position substitution, whereas 2-carboxylic acid analogs place the reactive handle adjacent to the pyrrole nitrogen, creating steric and electronic interference [3].

Medicinal chemistry Parallel synthesis Building block

N1 Protection Status: Free Indole NH Preserves Late-Stage Functionalization Capacity vs. Saturated Indoline Analogs

5-Nitro-1H-indole-7-carboxylic acid retains the aromatic indole core with a free N1 hydrogen, enabling late-stage N-functionalization (alkylation, arylation, acylation) that is unavailable in the saturated indoline analog 5-nitroindoline-7-carboxylic acid (CAS 133433-66-6) [1]. The indoline analog, with its saturated 2,3-bond, exhibits different electronic properties and basicity at the nitrogen center, fundamentally altering its reactivity profile . The aromatic indole system of the target compound maintains the extended π-conjugation essential for applications in materials chemistry and for preserving binding interactions with aromatic-rich biological targets .

Late-stage functionalization Diversity-oriented synthesis Scaffold diversification

Physical Property Distinction: Molecular Weight and Calculated Boiling Point Differentiate from Bulkier 2-Substituted Analogs

The molecular weight of 5-nitro-1H-indole-7-carboxylic acid (206.15 g/mol) is substantially lower than that of 2-substituted analogs such as 2-tert-butyl-5-nitro-1H-indole-7-carboxylic acid (CAS 952664-99-2, MW = 262.26 g/mol), representing a 27% increase in molecular weight due to the bulky tert-butyl group [1]. This mass difference directly impacts chromatographic retention behavior and solubility characteristics. The methyl ester derivative (CAS 1082040-74-1, MW = 220.18 g/mol) exhibits a calculated boiling point of 427.2±25.0 °C at 760 mmHg , providing a reference point for volatility assessment during purification. The free carboxylic acid, with its capacity for hydrogen bonding and salt formation, offers distinct handling and purification advantages over the neutral methyl ester .

Pre-formulation Physicochemical profiling Purification optimization

Reduction Product Divergence: 5-Nitro-7-Carboxy Scaffold Yields Regiochemically Defined 5-Amino Intermediates

Reduction of 5-nitro-1H-indole-7-carboxylic acid yields 5-amino-1H-indole-7-carboxylic acid, a versatile intermediate for further functionalization. This reduction outcome is regiochemically unambiguous, in contrast to nitroindoles bearing additional reducible functionalities. For comparison, 5-nitroindoline-7-carboxylic acid methyl ester undergoes reduction to the corresponding 5-aminoindoline-7-carboxylic acid methyl ester, a transformation that alters the saturated indoline core electronics and may exhibit different biological properties . The electrochemical reduction studies across nitroindole isomers demonstrate that 5-nitroindoles yield substituted aminoindoles with product ratios that vary based on reaction pH and the nucleophile present [1], underscoring the need for isomer-specific procurement when planning reduction-based synthetic sequences.

Chemoselective reduction Aminoindole synthesis Intermediate chemistry

High-Value Application Scenarios for 5-Nitro-1H-Indole-7-Carboxylic Acid Based on Differentiated Evidence


IDO1-Targeted Immuno-Oncology Lead Optimization Programs

Procurement of 5-nitro-1H-indole-7-carboxylic acid is justified for medicinal chemistry teams developing IDO1 inhibitors for immuno-oncology applications. The methyl ester derivative of this scaffold demonstrates IC₅₀ = 13 nM against mouse IDO1 [1], establishing the 5-nitro-7-carboxylate substitution pattern as a validated pharmacophore. The free carboxylic acid serves as the optimal starting material for parallel library synthesis, enabling systematic exploration of ester, amide, and heterocyclic derivatives while maintaining the critical nitro group for potential late-stage reduction to 5-amino analogs. The orthogonal functionalization capacity at the 7-position, distinct from 2-carboxylic acid indoles, allows simultaneous optimization of multiple substitution vectors without steric interference [2].

Electrochemical Polymer and Conductive Material Synthesis

For materials science applications requiring electropolymerizable indole monomers, 5-nitro-1H-indole-7-carboxylic acid provides a defined electrochemical profile distinct from 4-, 6-, or 7-nitroindole isomers. The 5-nitro substitution pattern yields specific reduction potentials and polymer capacitance values that differ systematically from other positional isomers [1]. The 7-carboxylic acid handle offers an additional site for post-polymerization modification or for anchoring the monomer to electrode surfaces prior to electropolymerization. Users pursuing nitroindole-based conductive polymers must select the correct positional isomer, as substitution position directly dictates final polymer properties [2].

Parallel Library Synthesis Requiring Orthogonal N1 and 7-Position Derivatization

5-Nitro-1H-indole-7-carboxylic acid is the preferred building block for diversity-oriented synthesis programs requiring independent functionalization of the indole N1, 7-carboxyl, and 5-nitro positions. The free indole NH (unlike saturated indoline analogs) enables late-stage N-alkylation or N-arylation [1], while the 7-carboxylic acid can be coupled to amines without the steric hindrance encountered with 2-carboxylic acid analogs [2]. The 5-nitro group remains intact during these transformations and can be reduced to the 5-amino derivative as a final diversification step. This three-vector functionalization strategy is not achievable with 5-nitroindole (lacking the carboxyl handle), 5-nitroindoline-7-carboxylic acid (lacking aromaticity and N1 reactivity), or 5-nitroindole-2-carboxylic acid (steric interference at N1) .

Aminoindole Intermediate Production via Chemoselective Nitro Reduction

Procurement of 5-nitro-1H-indole-7-carboxylic acid is indicated for laboratories producing 5-amino-1H-indole-7-carboxylic acid as a downstream intermediate. The aromatic indole core of the target compound ensures that reduction yields an aminoindole with full π-conjugation, preserving the electronic characteristics required for aromatic stacking interactions in biological targets [1]. This contrasts with reduction of the indoline analog, which produces a saturated aminoindoline with different basicity and electronic properties [2]. The regiochemical certainty of 5-nitro reduction—without interference from the 7-carboxylic acid—enables predictable and reproducible synthetic outcomes, essential for scale-up and process chemistry applications .

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